Chemical structure analysis of N,N'-bis(4-cyanophenyl)butanediamide
Chemical structure analysis of N,N'-bis(4-cyanophenyl)butanediamide
An In-depth Technical Guide to the Chemical Structure Analysis of N,N'-bis(4-cyanophenyl)butanediamide
Introduction
N,N'-bis(4-cyanophenyl)butanediamide is a symmetrical aromatic diamide, the structure of which incorporates a central butanediamide linker flanked by two 4-cyanophenyl moieties. This molecule is of significant interest due to the combination of rigid cyanophenyl groups, which can participate in π-π stacking and hydrogen bonding via the nitrile nitrogen, and a flexible aliphatic diamide core that provides sites for strong hydrogen bonding interactions through its N-H and C=O groups. This unique amalgamation of functional groups suggests potential applications in supramolecular chemistry, materials science as a building block for polymers or metal-organic frameworks, and in medicinal chemistry.
This guide provides a comprehensive framework for the complete chemical structure analysis and characterization of N,N'-bis(4-cyanophenyl)butanediamide. As a Senior Application Scientist, the rationale behind the selection of each analytical technique and the interpretation of the resulting data will be emphasized, providing a robust, self-validating workflow for researchers, scientists, and professionals in drug development. While specific literature on this exact molecule is not abundant, the methodologies presented are based on well-established principles for the analysis of aromatic nitriles and diamides.
Proposed Synthesis and Purification
A logical synthetic route to N,N'-bis(4-cyanophenyl)butanediamide involves the acylation of 4-aminobenzonitrile with succinyl chloride.
Caption: Proposed synthesis of N,N'-bis(4-cyanophenyl)butanediamide.
Experimental Protocol: Synthesis
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Reaction Setup: To a stirred solution of 4-aminobenzonitrile (2.0 equivalents) and a non-nucleophilic base such as triethylamine or pyridine (2.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (nitrogen or argon), add a solution of succinyl chloride (1.0 equivalent) in the same solvent dropwise at 0 °C.
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Reaction Execution: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Workup: Upon completion, the reaction mixture is quenched with water. The organic layer is separated, washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
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Purification: The crude product obtained after drying the organic layer over anhydrous sodium sulfate and removing the solvent under reduced pressure is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure N,N'-bis(4-cyanophenyl)butanediamide.
Spectroscopic Analysis
Spectroscopic techniques are fundamental for elucidating the molecular structure by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry.
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Aromatic Protons: Two doublets are anticipated in the aromatic region (typically δ 7.5-8.0 ppm). The protons ortho to the cyano group will be deshielded and appear as a doublet, while the protons ortho to the amide group will appear as another doublet, with coupling constants typical for ortho-coupling (³J ≈ 8-9 Hz).
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Amide Protons (N-H): A singlet or a broad singlet is expected in the downfield region (δ 10.0-10.9 ppm), characteristic of amide protons.[1] The chemical shift can be concentration and solvent-dependent.
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Aliphatic Protons (-CH₂-CH₂-): A singlet is expected for the four equivalent methylene protons of the succinyl linker (δ ~2.5-3.0 ppm).
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¹³C NMR Spectroscopy: The carbon NMR spectrum will also reflect the molecular symmetry.
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Aromatic Carbons: Four distinct signals are expected in the aromatic region (δ 110-150 ppm). This includes the carbon bearing the cyano group, the carbon attached to the amide nitrogen, and the two sets of CH carbons. The carbon of the nitrile group itself will appear in this region.
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Nitrile Carbon (-C≡N): A characteristic signal for the nitrile carbon is expected around δ 118-120 ppm.
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Amide Carbonyl Carbon (-C=O): A signal in the downfield region (δ ~170-175 ppm) is characteristic of the amide carbonyl carbon.
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Aliphatic Carbons (-CH₂-CH₂-): One signal is expected for the two equivalent methylene carbons of the succinyl linker (δ ~30-35 ppm).
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| Assignment | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) |
| Aromatic C-H (ortho to -CN) | 7.8-8.0 (d) | 120-135 |
| Aromatic C-H (ortho to -NH) | 7.6-7.8 (d) | 120-135 |
| Amide N-H | 10.0-10.9 (s) | - |
| Aliphatic -CH₂- | 2.7-3.0 (s) | 30-35 |
| Aromatic C-CN | - | 105-115 |
| Aromatic C-NH | - | 140-145 |
| Nitrile -C≡N | - | 118-120 |
| Amide -C=O | - | 170-175 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
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N-H Stretch: A sharp absorption band around 3300-3200 cm⁻¹ is expected for the N-H stretching vibration of the secondary amide.[2]
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C-H Aromatic Stretch: Weak to medium bands above 3000 cm⁻¹ are characteristic of aromatic C-H stretching.
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C-H Aliphatic Stretch: Medium to strong bands just below 3000 cm⁻¹ correspond to the C-H stretching of the methylene groups.
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C≡N Stretch: A sharp, intense absorption band in the range of 2240-2220 cm⁻¹ is a clear indicator of the aromatic nitrile functional group.[3] Conjugation with the aromatic ring typically lowers the frequency compared to saturated nitriles.[3]
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C=O Stretch (Amide I): A strong, sharp absorption band between 1680-1650 cm⁻¹ is expected for the amide carbonyl stretching vibration.
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N-H Bend (Amide II): A medium to strong band around 1550-1520 cm⁻¹ is characteristic of the N-H bending vibration coupled with C-N stretching.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.
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Molecular Ion Peak ([M]⁺): Using a soft ionization technique like Electrospray Ionization (ESI), a prominent peak corresponding to the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺ is expected. The exact mass can be determined using High-Resolution Mass Spectrometry (HRMS) to confirm the molecular formula (C₁₈H₁₄N₄O₂).
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Fragmentation Pattern: The molecule is expected to fragment at the amide bonds. Key fragments would likely correspond to the loss of a cyanophenylamino group or cleavage of the C-C bond in the butanediamide linker.
Chromatographic Analysis
Chromatography is essential for assessing the purity of the synthesized compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is the method of choice for determining the purity of non-volatile, thermally sensitive compounds like N,N'-bis(4-cyanophenyl)butanediamide.
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Methodology: A reversed-phase HPLC method would be most suitable.
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Stationary Phase: A C18 column is a standard choice.
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Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B), both possibly containing 0.1% formic acid to improve peak shape, would be effective.
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Detection: UV detection at a wavelength where the aromatic rings show strong absorbance (e.g., 254 nm) would be appropriate.
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Purity Assessment: A pure sample should exhibit a single, sharp peak. The purity can be quantified by the peak area percentage.
Gas Chromatography (GC)
GC may be less suitable for this compound due to its relatively high molecular weight and potentially low volatility and thermal stability.[4] However, if the compound is sufficiently stable, GC-MS could provide both purity information and mass spectral data.[5]
Structural Elucidation by X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous proof of structure by determining the precise three-dimensional arrangement of atoms in the solid state.
Experimental Workflow
Caption: Workflow for single-crystal X-ray diffraction analysis.
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Crystal Growth: High-quality single crystals can be grown by slow evaporation of a saturated solution of the compound in a suitable solvent or by vapor diffusion.
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Data Collection: A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
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Structure Solution and Refinement: The collected data are used to solve and refine the crystal structure, yielding precise atomic coordinates.
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Data Analysis: The refined structure provides accurate bond lengths, bond angles, and torsion angles. Importantly, it reveals the supramolecular assembly in the solid state, including intermolecular hydrogen bonds between the amide groups and potential π-π stacking interactions between the cyanophenyl rings.[6][7]
Thermal Analysis
Thermal analysis techniques provide information on the material's thermal stability and phase behavior.
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Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For N,N'-bis(4-cyanophenyl)butanediamide, TGA will determine the decomposition temperature, providing an indication of its thermal stability.
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Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It will reveal the melting point of the compound as a sharp endothermic peak and can also identify other phase transitions, such as crystallization or glass transitions.
Conclusion
The comprehensive structural analysis of N,N'-bis(4-cyanophenyl)butanediamide requires an integrated approach, combining multiple analytical techniques. NMR and IR spectroscopy confirm the presence of key functional groups and the overall molecular framework. Mass spectrometry validates the molecular weight and elemental composition. HPLC provides a reliable measure of purity. Finally, single-crystal X-ray crystallography offers definitive proof of the three-dimensional structure and intermolecular interactions. Together, these methods provide a self-validating and robust characterization of the target molecule, which is essential for its further investigation and application in materials and pharmaceutical sciences.
References
- Development and validation of a combined QuEChERS and HPLC-MS/MS method for trace analysis of ten diamide insecticides in agricultural products. (2025). RSC Advances.
- Development and validation of a combined QuEChERS and HPLC-MS/MS method for trace analysis of ten diamide insecticide - RSC Publishing. (2025). RSC Publishing.
- Development and validation of a method for the analysis of five diamide insecticides in edible mushrooms using modified QuEChERS and HPLC-MS/MS - PubMed. (2020). PubMed.
- Aromatic Nitriles Definition - Organic Chemistry Key Term... - Fiveable. (2025). Fiveable.
- CN103512996B - Analysis method for amide compounds - Google Patents.
- Organic Nitrogen Compounds IV: Nitriles | Spectroscopy Online. (2023). Spectroscopy Online.
- Nitrile - Wikipedia. Wikipedia.
- Novel Meta-Diamide Compounds Containing Sulfide Derivatives Were Designed and Synthesized as Potential Pesticides - PMC. (2024). PMC.
- Supramolecular assemblies in the molecular complexes of 4-cyanophenylboronic acid with different N-donor ligands - RSC Publishing. RSC Publishing.
- N,N′-Bis(4-bromobenzylidene)butane-1,4-diamine - PMC. PMC.
- Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4- Aminophenyl) Prop-2-en-1-one) Amide Derivatives - Basrah Journal of Science. (2022). Basrah Journal of Science.
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